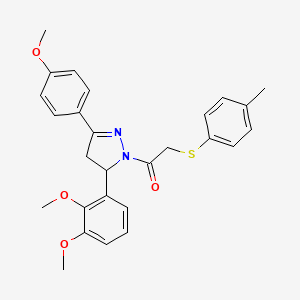

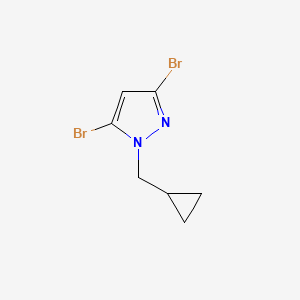

![molecular formula C13H17N3O4S B2365895 N-(1-metoxipropan-2-il)-1,3-dimetil-2,4-dioxotieno[2,3-d]pirimidina-6-carboxamida CAS No. 946207-07-4](/img/structure/B2365895.png)

N-(1-metoxipropan-2-il)-1,3-dimetil-2,4-dioxotieno[2,3-d]pirimidina-6-carboxamida

- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.

- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.

Descripción general

Descripción

N-(1-methoxypropan-2-yl)-1,3-dimethyl-2,4-dioxo-1H,2H,3H,4H-thieno[2,3-d]pyrimidine-6-carboxamide is a useful research compound. Its molecular formula is C13H17N3O4S and its molecular weight is 311.36. The purity is usually 95%.

The exact mass of the compound N-(1-methoxypropan-2-yl)-1,3-dimethyl-2,4-dioxo-1H,2H,3H,4H-thieno[2,3-d]pyrimidine-6-carboxamide is unknown and the complexity rating of the compound is unknown. The solubility of this chemical has been described as soluble. The storage condition is unknown. Please store according to label instructions upon receipt of goods.

BenchChem offers high-quality N-(1-methoxypropan-2-yl)-1,3-dimethyl-2,4-dioxo-1H,2H,3H,4H-thieno[2,3-d]pyrimidine-6-carboxamide suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about N-(1-methoxypropan-2-yl)-1,3-dimethyl-2,4-dioxo-1H,2H,3H,4H-thieno[2,3-d]pyrimidine-6-carboxamide including the price, delivery time, and more detailed information at info@benchchem.com.

Aplicaciones Científicas De Investigación

- Las pirimidinas desempeñan un papel crucial en las estructuras del ADN y el ARN. Si bien los estudios específicos sobre este compuesto son limitados, su similitud estructural con la pirimidina sugiere una posible actividad anticancerígena . Se podrían realizar investigaciones adicionales para explorar sus efectos en líneas celulares cancerosas y los mecanismos de acción.

Investigación Anticancerígena

Mecanismo De Acción

Target of Action

The compound N-(1-methoxypropan-2-yl)-1,3-dimethyl-2,4-dioxothieno[2,3-d]pyrimidine-6-carboxamide is a novel inhibitor of Cyclin-Dependent Kinase 2 (CDK2) . CDK2 is a protein kinase that plays a crucial role in the regulation of the cell cycle, particularly the transition from the G1 phase to the S phase . By inhibiting CDK2, the compound can halt the progression of the cell cycle, which can be particularly useful in the treatment of diseases characterized by uncontrolled cell proliferation, such as cancer .

Mode of Action

The compound interacts with CDK2, inhibiting its activity . This interaction likely involves the formation of a complex between the compound and the active site of CDK2, preventing the kinase from phosphorylating its substrates . The exact nature of this interaction and the resulting changes in the structure and function of CDK2 are currently under investigation .

Biochemical Pathways

The inhibition of CDK2 affects the cell cycle regulatory pathway . CDK2 is responsible for phosphorylating a variety of substrates that are necessary for the progression of the cell cycle . By inhibiting CDK2, the compound prevents these phosphorylation events, halting the cell cycle in the G1 phase . This can lead to cell cycle arrest and apoptosis, particularly in cancer cells that rely on rapid cell division for their growth and survival .

Pharmacokinetics

The ADME properties of the compound and their impact on its bioavailability are currently under investigation. It is known that the compound is able to inhibit cdk2 effectively, suggesting that it has sufficient bioavailability to reach its target in vivo .

Result of Action

The primary result of the compound’s action is the inhibition of cell proliferation . By halting the cell cycle, the compound prevents cells from dividing, which can lead to cell death . This effect is particularly pronounced in cancer cells, which rely on rapid cell division for their growth and survival . Therefore, the compound has potential as a therapeutic agent for the treatment of cancer .

Action Environment

The efficacy and stability of the compound can be influenced by various environmental factors. For example, the presence of other proteins or small molecules in the cellular environment could potentially interfere with the compound’s ability to bind to CDK2 . Additionally, the compound’s stability could be affected by factors such as pH and temperature .

Propiedades

IUPAC Name |

N-(1-methoxypropan-2-yl)-1,3-dimethyl-2,4-dioxothieno[2,3-d]pyrimidine-6-carboxamide |

Source

|

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C13H17N3O4S/c1-7(6-20-4)14-10(17)9-5-8-11(18)15(2)13(19)16(3)12(8)21-9/h5,7H,6H2,1-4H3,(H,14,17) |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

BZTSWILIGATHHH-UHFFFAOYSA-N |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC(COC)NC(=O)C1=CC2=C(S1)N(C(=O)N(C2=O)C)C |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C13H17N3O4S |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

311.36 g/mol |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Descargo de responsabilidad e información sobre productos de investigación in vitro

Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.

![[1-(tert-butyl)-1H-pyrazol-4-yl][1-(3-fluoropropoxy)-2-naphthyl]methanone](/img/structure/B2365812.png)

![methyl (2E)-3-[(4-ethylphenyl)amino]-2-[(2-fluorophenyl)sulfonyl]acrylate](/img/structure/B2365816.png)

![2-{[6-(furan-2-yl)pyridazin-3-yl]sulfanyl}-1-(4-methoxyphenyl)ethan-1-one](/img/structure/B2365819.png)

![4-butyryl-N-[2-(2-pyridinyl)ethyl]-1H-pyrrole-2-carboxamide](/img/structure/B2365822.png)

![N-[1-(2-methylpropanoyl)-1,2,3,4-tetrahydroquinolin-7-yl]furan-2-carboxamide](/img/structure/B2365828.png)

![2-{[4-(2,5-dimethylphenyl)-5-[(2,6-dioxo-1,2,3,6-tetrahydropyrimidin-4-yl)methyl]-4H-1,2,4-triazol-3-yl]sulfanyl}-N-phenylacetamide](/img/structure/B2365833.png)